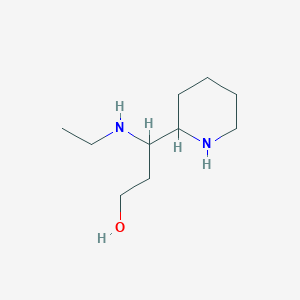
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amine group and an alcohol group within the same molecule. The compound’s structure includes an ethylamino group attached to a piperidine ring, which is further connected to a propanol chain. This unique structure can impart various chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and ethylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Nucleophilic Substitution: The ethylamine is then reacted with the functionalized piperidine under nucleophilic substitution conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-3-(piperidin-2-yl)propan-1-ol
- 3-(Dimethylamino)-3-(piperidin-2-yl)propan-1-ol
- 3-(Ethylamino)-3-(pyrrolidin-2-yl)propan-1-ol
Uniqueness
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of an ethylamino group and a piperidine ring. This structure can impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
3-(ethylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-11-10(6-8-13)9-5-3-4-7-12-9/h9-13H,2-8H2,1H3 |
InChIキー |
XWCVLCBRUDTLTM-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



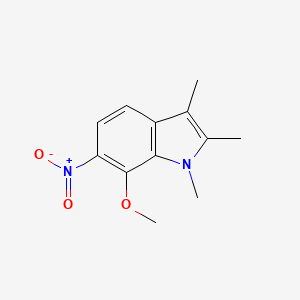
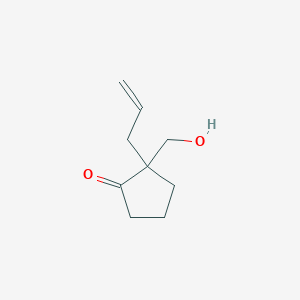
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
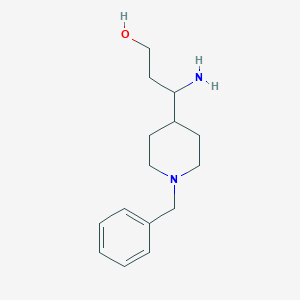
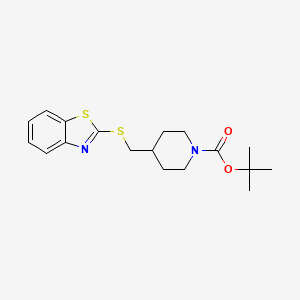
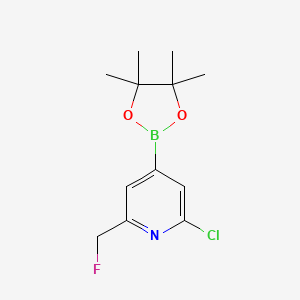
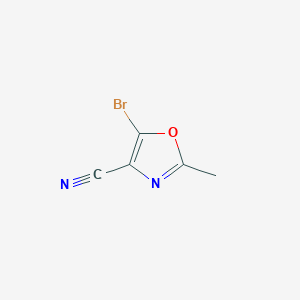
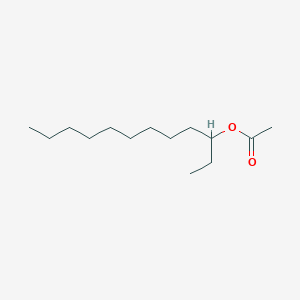
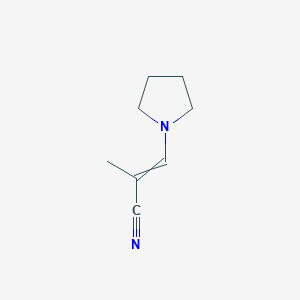
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
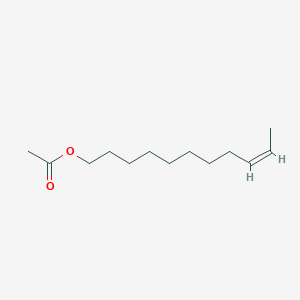

![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)
